3,4,5-trimethylbenzene-1,2-diol
Description
Overview of Catechol Derivatives in Organic and Bio-Organic Chemistry
Catechol and its derivatives are ubiquitous in nature and are vital precursors for a wide array of synthetic compounds. wikipedia.orgtaylorandfrancis.com They are found in fruits, vegetables, and are components of natural products like the plant extract catechin, from which catechol was first discovered. wikipedia.org In organic chemistry, catechols are important building blocks for pharmaceuticals, pesticides, flavors, and fragrances. wikipedia.orgtaylorandfrancis.com Their ability to undergo oxidation to form quinones is a key aspect of their chemical reactivity and is harnessed in various synthetic pathways. acs.orgmdpi.com
In the realm of bio-organic chemistry, the catechol motif is present in neurotransmitters like dopamine (B1211576) and adrenaline (epinephrine), playing a crucial role in physiological processes. wikipedia.orgtandfonline.com The redox activity of catechols is also central to their biological function, including their roles as antioxidants. researchgate.netnih.gov Furthermore, the unique adhesive properties of catechol-containing proteins, such as those found in mussels, have inspired the development of advanced biomaterials and wet adhesives. nih.govnih.gov
Historical Context and Evolution of Research on 3,4,5-Trimethylbenzene-1,2-diol
While the history of catechol research dates back to the 19th century with its initial isolation and characterization, specific research focused on this compound is not extensively documented in publicly available literature. wikipedia.org The compound is commercially available, indicating its use in chemical synthesis, but detailed studies on its unique properties and applications are scarce. sigmaaldrich.com The evolution of research on substituted catechols has generally been driven by the desire to modulate the properties of the catechol core for specific applications, such as in the development of new drugs or materials. nih.govnih.govnih.gov
Importance of Regiochemistry and Steric Effects in Trimethylated Benzene (B151609) Derivatives
The arrangement of substituents on a benzene ring, known as regiochemistry, has a profound impact on the molecule's properties and reactivity. In trimethylated benzene derivatives, the positions of the three methyl groups determine the electronic and steric environment of the aromatic ring. wikipedia.orgnih.gov
In the case of this compound, the three methyl groups are adjacent to the hydroxyl groups. This substitution pattern leads to significant steric hindrance around the catechol functionality. msu.edulibretexts.org Steric effects arise from the physical bulk of the methyl groups, which can impede the approach of reactants to the hydroxyl groups and the aromatic ring. jove.comjove.com This hindrance can influence the rates and outcomes of chemical reactions, such as electrophilic substitution on the benzene ring or reactions involving the hydroxyl groups. libretexts.org For instance, in electrophilic substitution reactions, the incoming electrophile will preferentially attack the less hindered positions on the ring. jove.comjove.com
The methyl groups also exert an electronic effect. As alkyl groups, they are electron-donating, which activates the benzene ring towards electrophilic substitution. msu.edulibretexts.org However, the interplay between these activating electronic effects and the deactivating steric effects can lead to complex reactivity patterns that are a subject of ongoing study in organic chemistry. libretexts.org
Current Research Frontiers and Unaddressed Questions Pertaining to this compound
Current research on substituted catechols is focused on several key areas, including the development of novel antioxidants, catalysts, and functional materials. mdpi.comnih.govnih.gov The synthesis of sterically hindered catechols is of particular interest as the bulky substituents can enhance the stability of the corresponding radicals, making them effective antioxidants. nih.gov
For this compound specifically, several research questions remain largely unexplored:
Oxidation Chemistry: A detailed investigation into the oxidation of this compound and the properties of the resulting quinone would be valuable. The steric hindrance from the methyl groups could lead to a quinone with unique stability and reactivity.
Coordination Chemistry: The ability of the catechol moiety to bind to metal ions is well-established. mdpi.com Studying the coordination complexes formed by this compound could reveal novel catalytic or material properties.
Biological Activity: While many catechol derivatives exhibit biological activity, the specific effects of this compound have not been thoroughly investigated. researchgate.netnih.gov Its potential as an antioxidant or as a modulator of enzyme activity warrants further study.
Polymerization: Catechols can be polymerized to form functional polymers. tandfonline.com The influence of the three methyl groups on the polymerization of this compound and the properties of the resulting polymer are unknown.
Properties
CAS No. |
3938-10-1 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3,4,5-trimethylbenzene-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-5-4-8(10)9(11)7(3)6(5)2/h4,10-11H,1-3H3 |
InChI Key |
DEIKGXRMQUHZJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3,4,5 Trimethylbenzene 1,2 Diol
Classical Approaches for Catechol Synthesis and Adaptations for Trimethylation
Traditional methods for synthesizing the core catechol structure have been well-documented for over a century. These foundational reactions can be theoretically adapted for the specific synthesis of 3,4,5-trimethylbenzene-1,2-diol by selecting appropriately substituted starting materials.
Key classical methods include:
Demethylation of Guaiacol (B22219) Derivatives : One of the most common methods for catechol synthesis is the cleavage of the methyl ether in guaiacol (2-methoxyphenol). chemicalbook.com This is typically achieved using strong acids like hydriodic acid or Lewis acids such as aluminum chloride. chemicalbook.comorgsyn.org To produce this compound, this strategy would necessitate a precursor like 2-methoxy-3,4,5-trimethylphenol (B3058998) or 1,2-dimethoxy-3,4,5-trimethylbenzene.
Oxidation of Phenols : The direct oxidation of phenols can yield catechols. For instance, the Dakin reaction involves the oxidation of an ortho- or para-hydroxyaldehyde or ketone with hydrogen peroxide in a basic solution. orgsyn.org A precursor such as 2,3,4-trimethylphenol (B109512) could potentially be oxidized to form the desired diol, although controlling the position of the second hydroxyl group is a significant challenge.
Hydrolysis of Substituted Phenols : The hydrolysis of ortho-halophenols under high temperature and pressure with sodium hydroxide (B78521) can yield catechols. chemicalbook.com This would require a starting material like 2-chloro-3,4,5-trimethylphenol.
Alkaline Fusion of Sulfonic Acids : Fusing o-phenolsulfonic acids with alkali is another established route to catechols. chemicalbook.com Adapting this would involve the sulfonation of a trimethylphenol, followed by fusion.
These classical routes, while foundational, often suffer from harsh reaction conditions, low regioselectivity, and the generation of significant waste, making them less ideal for the precise synthesis of a multi-substituted target like this compound.
Table 1: Classical Catechol Synthesis Routes and Hypothetical Adaptations
| Classical Method | General Reagents | Hypothetical Precursor for this compound |
|---|---|---|
| Demethylation | Hydriodic Acid (HI), Aluminum Chloride (AlCl₃) | 2-Methoxy-3,4,5-trimethylphenol |
| Phenol (B47542) Oxidation | Hydrogen Peroxide (H₂O₂), Base | 2,3,4-Trimethylphenol |
| Halophenol Hydrolysis | Sodium Hydroxide (NaOH), High Temp/Pressure | 2-Chloro-3,4,5-trimethylphenol |
| Sulfonic Acid Fusion | Alkali (e.g., KOH), Heat | 3,4,5-Trimethylphenol-2-sulfonic acid |
Novel and Green Synthetic Routes to this compound
Modern synthetic chemistry has moved towards developing more efficient, selective, and environmentally benign methods. These include advanced organic reactions and biocatalytic processes that offer significant advantages over classical approaches.
The primary challenge in synthesizing this compound is achieving the correct placement of the two hydroxyl groups on the trimethylated aromatic ring. This requires high chemo- and regioselectivity.
One promising strategy is the direct, controlled dihydroxylation of 1,2,3-trimethylbenzene (B126466) (hemimellitene). wikipedia.orgepa.gov Research into the OH-initiated oxidation of trimethylbenzenes shows that hydroxylated products are formed, though controlling the reaction to yield a specific isomer is complex. copernicus.orgnih.gov
Catalytic methods offer greater precision. For example, zeolite-based catalysts are used in the hydroxylation of phenol to produce catechol and hydroquinone (B1673460). google.com A similar system using a shape-selective zeolite catalyst could potentially direct the hydroxylation of a precursor like 2,3,4-trimethylphenol or 3,4,5-trimethylphenol (B1220615) to the desired 1,2-diol product. Metal-catalyzed oxidation, potentially using iron-based catalysts that mimic enzymatic pathways, could also achieve selective C-H bond activation and hydroxylation on the aromatic ring. acs.org
Biocatalysis represents a powerful green alternative for producing catechols, often operating under mild conditions with exceptional selectivity. researchgate.netwur.nlrjeid.com The enzymatic hydroxylation of aromatic compounds is a well-studied field, with several classes of enzymes capable of performing this transformation. nih.govresearchgate.net
Dioxygenase-based Synthesis : Recombinant microorganisms, such as Escherichia coli engineered to express toluene (B28343) dioxygenase (TDO), have been successfully used to convert aromatic substrates directly into catechols. researchgate.net By using 1,2,3-trimethylbenzene as the substrate, it is conceivable that a biocatalytic system could be developed to produce this compound. This approach often shows excellent regioselectivity, which is a major advantage over traditional chemical methods that can produce mixtures of isomers. wur.nl
Monooxygenase and Peroxygenase Systems : Enzymes like cytochrome P450 monooxygenases and unspecific peroxygenases (UPOs) are known to catalyze the hydroxylation of various aromatic compounds. rsc.orgpnas.org These enzymes can be highly selective, and identifying or engineering an enzyme that specifically targets the 4- and 5-positions of a 1,2,3-trimethylated precursor could provide a direct and efficient route to the target molecule. rsc.org
Table 2: Potential Biocatalytic Routes
| Biocatalytic System | Enzyme Class | Potential Substrate | Key Advantages |
|---|---|---|---|
| Recombinant E. coli | Toluene Dioxygenase (TDO) | 1,2,3-Trimethylbenzene | High regioselectivity, mild aqueous conditions. researchgate.netwur.nl |
| Fungal/Bacterial Systems | Cytochrome P450 Monooxygenase | 1,2,3-Trimethylbenzene | High specificity, potential for targeted C-H activation. rsc.orgpnas.org |
| Fungal Systems | Unspecific Peroxygenase (UPO) | 1,2,3-Trimethylbenzene | Direct hydroxylation using H₂O₂ as an oxidant. rsc.org |
Precursor Chemistry and Starting Material Optimization for this compound
The choice and purity of the starting material are critical for a successful synthesis. The most direct precursor to the trimethylated aromatic core is 1,2,3-trimethylbenzene, also known as hemimellitene. wikipedia.orgepa.gov This compound is a component of the C9 aromatic fraction of petroleum reformate and can be isolated by distillation or synthesized through the methylation of toluene or xylene. wikipedia.orggoogle.comwikipedia.org
A significant challenge is the presence of other C9 isomers, namely 1,2,4-trimethylbenzene (B165218) (pseudocumene) and 1,3,5-trimethylbenzene (mesitylene). wikipedia.orgosha.gov If the starting material contains these isomers, the synthesis will likely produce a mixture of isomeric diols that are difficult and costly to separate from the desired this compound. Therefore, optimizing the synthesis begins with securing a high-purity source of 1,2,3-trimethylbenzene or another suitable precursor.
Table 3: Key Precursors for Synthesis
| Precursor Name | Chemical Structure | Relevant Synthetic Approach |
|---|---|---|
| 1,2,3-Trimethylbenzene | C₆H₃(CH₃)₃ | Direct Oxidation, Biocatalysis |
| 2,3,4-Trimethylphenol | C₉H₁₁OH | Regioselective Hydroxylation |
| 2-Methoxy-3,4,5-trimethylphenol | C₁₀H₁₄O₂ | Demethylation |
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity is essential for the final product. A multi-step purification strategy is typically required to remove unreacted starting materials, reagents, byproducts, and isomeric impurities.
Extraction : The acidic nature of the phenolic hydroxyl groups allows for separation via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium hydroxide) to form the water-soluble sodium salt of the catechol. google.com This aqueous layer can be separated, washed with fresh organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure catechol, which is then extracted back into an organic solvent. google.com
Crystallization/Recrystallization : This is a powerful technique for purifying solid organic compounds. For catechols, solvents like toluene have proven effective. orgsyn.org The crude this compound can be dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.
Distillation : While many catechols can be purified by vacuum distillation, the relatively high melting point of substituted catechols may make this less practical than recrystallization. orgsyn.org
Chromatography : For removing stubborn impurities, particularly isomers with similar physical properties, column chromatography is an effective, albeit less scalable, method. chemicalbook.com
Extractive Distillation : For industrial-scale separation of catechol mixtures, extractive distillation is a specialized and effective technique. google.com This process involves adding a high-boiling solvent, such as a polyol, that alters the relative volatilities of the components, allowing for their separation by distillation. google.com This could be particularly useful for separating this compound from other isomeric diols.
Table 4: Purification and Isolation Techniques
| Technique | Principle of Separation | Applicability |
|---|---|---|
| Acid-Base Extraction | Difference in acidity | Removes non-phenolic impurities. google.com |
| Recrystallization | Difference in solubility | Primary method for purifying the solid product. orgsyn.org |
| Column Chromatography | Difference in polarity/adsorption | High-purity separation, removal of isomers. chemicalbook.com |
| Extractive Distillation | Altered relative volatility | Industrial-scale separation of isomeric mixtures. google.com |
Derivatization and Functionalization of 3,4,5 Trimethylbenzene 1,2 Diol
Synthesis of Ether and Ester Derivatives of 3,4,5-Trimethylbenzene-1,2-diol
The hydroxyl groups of this compound are primary sites for the synthesis of ether and ester derivatives. These reactions are fundamental in altering the compound's polarity, solubility, and biological activity.
Ether Synthesis: The formation of ether derivatives from this compound can be achieved through several established methods. The Williamson ether synthesis is a widely applicable approach, involving the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. masterorganicchemistry.comlibretexts.orgyoutube.com This is followed by the reaction with an alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.com Given the two adjacent hydroxyl groups, both mono- and di-ether products can be synthesized by controlling the stoichiometry of the reagents. For instance, reaction with one equivalent of an alkylating agent would favor the formation of the monoether, while an excess of the alkylating agent would lead to the diether. Another method involves the use of silver(I) oxide as a mild base, which can facilitate the reaction between the alcohol and an alkyl halide without the need to pre-form the alkoxide. libretexts.org Alkoxymercuration-demercuration offers an alternative route for the synthesis of ethers from alkenes, which could also be adapted for this catechol derivative. libretexts.orglibretexts.orgmasterorganicchemistry.com
Ester Synthesis: Esterification of the hydroxyl groups of this compound can be accomplished through various methods, such as reaction with carboxylic acids, acyl chlorides, or acid anhydrides. youtube.comrsc.org Fischer esterification, which involves reacting the catechol with a carboxylic acid in the presence of an acid catalyst, is a common method. youtube.com Alternatively, the use of more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, can provide higher yields and proceed under milder conditions. The use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the direct esterification with carboxylic acids. core.ac.uk
Illustrative Data for Ether and Ester Synthesis:
While specific experimental data for this compound is not extensively available in the reviewed literature, the following table illustrates the expected products from typical etherification and esterification reactions based on general organic synthesis principles.
| Reactant 1 | Reactant 2 | Reaction Type | Potential Product(s) |
| This compound | Methyl iodide (excess) / NaH | Williamson Ether Synthesis | 1,2-Dimethoxy-3,4,5-trimethylbenzene |
| This compound | Benzyl bromide (1 eq.) / Ag₂O | Williamson Ether Synthesis | 1-Benzyloxy-2-hydroxy-3,4,5-trimethylbenzene |
| This compound | Acetic anhydride (B1165640) / Pyridine | Acylation | 3,4,5-Trimethyl-1,2-phenylene diacetate |
| This compound | Benzoic acid / DCC | Steglich Esterification | 3,4,5-Trimethyl-1,2-phenylene dibenzoate |
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the hydroxyl and methyl groups.
Electrophilic Aromatic Substitution: The hydroxyl groups are strong ortho-, para-directing activators, while the methyl groups are weaker ortho-, para-directing activators. In this compound, the position C6 is the most likely site for electrophilic attack, as it is ortho to one hydroxyl group and para to a methyl group, and is sterically the most accessible. Typical electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. nih.govlibretexts.orgchemguide.co.uk
Halogenation: Reaction with halogens like chlorine or bromine in the presence of a Lewis acid catalyst would be expected to yield a halogenated derivative, likely at the C6 position. libretexts.org
Nitration: Nitration, using a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the aromatic ring. cdnsciencepub.comstackexchange.comrsc.org Careful control of reaction conditions would be necessary to avoid oxidation of the catechol moiety.
Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation could introduce alkyl or acyl groups, respectively, onto the aromatic ring, although the presence of the hydroxyl groups can complicate these reactions by coordinating to the Lewis acid catalyst. libretexts.orgchemguide.co.uk
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the unmodified benzene (B151609) ring of this compound is generally not feasible due to the high electron density of the ring. Such reactions typically require the presence of strong electron-withdrawing groups (which are absent in this molecule) and a good leaving group on the aromatic ring. cdnsciencepub.com
Illustrative Data for Electrophilic Aromatic Substitution:
The following table provides hypothetical outcomes for electrophilic substitution reactions on this compound, based on the directing effects of the substituents.
| Reaction Type | Reagents | Expected Major Product |
| Bromination | Br₂ / FeBr₃ | 6-Bromo-3,4,5-trimethylbenzene-1,2-diol |
| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-3,4,5-trimethylbenzene-1,2-diol |
| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | (Product formation is complex and may be inhibited) |
Functionalization of the Methyl Side Chains
The three methyl groups on the aromatic ring of this compound offer further opportunities for functionalization, primarily through free-radical halogenation or oxidation.
Side-Chain Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator like AIBN or UV light), the hydrogen atoms of the methyl groups can be substituted with halogens. google.com This reaction would likely occur preferentially at the benzylic positions, leading to mono-, di-, or tri-halogenated methyl groups. The relative reactivity of the different methyl groups would depend on steric factors and the electronic influence of the adjacent hydroxyl groups.
Oxidation of Methyl Groups: The methyl groups can be oxidized to various functional groups, including aldehydes, carboxylic acids, or alcohols. The choice of oxidizing agent determines the extent of oxidation. For instance, mild oxidizing agents might convert a methyl group to an aldehyde, whereas stronger oxidizing agents like potassium permanganate (B83412) or chromic acid would likely oxidize them to carboxylic acids. nih.gov The presence of the electron-rich catechol ring would necessitate careful selection of the oxidant to avoid ring cleavage.
Illustrative Data for Methyl Side Chain Functionalization:
This table presents potential products from the functionalization of the methyl groups, assuming selective reaction at one of the methyl positions.
| Reaction Type | Reagents | Potential Product |
| Side-Chain Bromination | N-Bromosuccinimide / AIBN | 3-(Bromomethyl)-4,5-dimethylbenzene-1,2-diol |
| Mild Oxidation | (e.g., MnO₂) | 3-Formyl-4,5-dimethylbenzene-1,2-diol |
| Strong Oxidation | (e.g., KMnO₄, hot) | 3,4-Dimethyl-5,6-dihydroxyphthalic acid |
Formation of Polymeric and Oligomeric Structures from this compound
The difunctional nature of the catechol moiety in this compound makes it a potential monomer for the synthesis of polymeric and oligomeric structures.
Polyester (B1180765) and Polyether Synthesis: Through reactions with difunctional comonomers, this compound can be incorporated into polyesters and polyethers. For example, polycondensation with a dicarboxylic acid or its derivative would yield a polyester. Similarly, reaction with a dihalide under Williamson ether synthesis conditions could produce a polyether. Enzymatic polymerization is also a potential route for creating polyesters from diols and diesters. nih.govwhiterose.ac.uk
Other Polymeric Structures: The catechol unit can also participate in other types of polymerization reactions. For instance, oxidative polymerization can lead to the formation of polymers with repeating aromatic units. The specific structure and properties of the resulting polymers would depend on the reaction conditions and the comonomers used. Research into the synthesis of poly(benzobisthiazoles) has utilized diamino-benzenedithiol, a structurally related compound, in polycondensation reactions. researchgate.net
Illustrative Data for Polymerization:
The following table illustrates hypothetical polymer structures that could be formed from this compound.
| Comonomer | Polymer Type | Repeating Unit Structure (Simplified) |
| Terephthaloyl chloride | Polyester | -[O-(3,4,5-trimethyl-1,2-phenylene)-O-CO-(1,4-phenylene)-CO]- |
| 1,4-Dibromobutane | Polyether | -[O-(3,4,5-trimethyl-1,2-phenylene)-O-(CH₂)₄]- |
| Oxidative coupling | Polyphenylene oxide derivative | Complex, cross-linked structures |
Chemical Reactivity and Mechanistic Investigations of 3,4,5 Trimethylbenzene 1,2 Diol
Oxidation-Reduction Pathways and Quinone Formation from 3,4,5-Trimethylbenzene-1,2-diol
The oxidation of this compound is a significant reaction pathway, leading to the formation of corresponding quinones. ucsb.edu This transformation is a key feature of its chemical reactivity and is central to its antioxidant properties. The process involves the removal of two hydrogen atoms and two electrons from the diol, resulting in a conjugated diketone structure.
The general transformation can be represented as follows: This compound → 3,4,5-Trimethyl-ortho-benzoquinone + 2H⁺ + 2e⁻
This redox process is reversible under certain conditions, allowing the quinone to be reduced back to the diol. libretexts.org The ease of this interconversion is a defining characteristic of the hydroquinone-quinone system. wikipedia.org
Mechanistic Studies of Redox Processes and Intermediate Radical Species
The oxidation of catechols like this compound can proceed through a stepwise mechanism involving the formation of semiquinone radical intermediates. nih.gov This process is initiated by the transfer of a single electron and a proton.
Detailed mechanistic studies, often employing techniques like electron paramagnetic resonance (EPR) spectroscopy, have been instrumental in detecting and characterizing these transient radical species. nih.gov The stability and reactivity of these semiquinone radicals are influenced by factors such as the solvent, pH, and the presence of substituents on the benzene (B151609) ring.
Investigation of Antioxidant Mechanisms in Chemical Systems
The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). researchgate.net In the HAT mechanism, the diol donates a hydrogen atom to a radical, thereby neutralizing it. The SET-PT mechanism involves the transfer of an electron to the radical, followed by the release of a proton.
Computational studies using Density Functional Theory (DFT) have provided insights into the thermodynamics and kinetics of these antioxidant mechanisms. researchgate.net Such studies help in understanding the structure-activity relationship and in predicting the antioxidant efficiency of related compounds.
Cyclization and Rearrangement Reactions Involving this compound
While specific examples of cyclization and rearrangement reactions involving this compound are not extensively documented in the provided search results, related hydroquinone (B1673460) derivatives are known to participate in such transformations. For instance, phenols and their derivatives can undergo intermolecular cyclization with allylic alcohols in the presence of catalysts like Bi(OTf)₃ to form heterocyclic compounds. researchgate.net It is plausible that under appropriate conditions, the hydroxyl groups of this compound could engage in similar cyclization reactions.
Photochemical Reactivity and Degradation Mechanisms
The photochemical reactivity of phenolic compounds, including derivatives of benzene-1,2-diol, is an area of significant interest due to their potential for degradation upon exposure to light. nih.gov Photodegradation can lead to the formation of various products through processes like photoionization, photodissociation, and photoaddition. nih.gov For example, the photodegradation of certain pharmaceuticals containing phenolic moieties can result in the formation of quinoidal products. nih.gov
The specific photochemical degradation pathways of this compound would likely involve the formation of radical species upon UV irradiation, which could then undergo further reactions such as oxidation or polymerization.
Coordination Chemistry and Metal Complexation Properties of this compound
The two adjacent hydroxyl groups of this compound make it an excellent bidentate ligand for a variety of metal ions. This field of study is known as coordination chemistry. wiley.comgrafiati.com The deprotonated form of the diol, the catecholate, binds to metal centers, forming stable chelate rings.
The coordination behavior of catecholates has been extensively studied, and they are known to form complexes with a wide range of metals, including transition metals and main group elements. rsc.org The electronic properties of the resulting metal complexes can be tuned by the substituents on the catecholate ligand.
Ligand Design and Synthesis with this compound Derivatives
The core structure of this compound can be incorporated into more complex ligand architectures for specific applications in catalysis, materials science, and bioinorganic chemistry. rsc.orgresearchgate.net By modifying the substituents on the benzene ring or by linking the diol to other coordinating groups, ligands with tailored electronic and steric properties can be synthesized. nih.govmdpi.comulpgc.es
The synthesis of such designer ligands often involves multi-step procedures to introduce desired functionalities while preserving the catechol-binding motif. rsc.org These tailored ligands can then be used to create metal complexes with specific catalytic activities or physical properties. itn.pt
Stability and Reactivity of Metal-Catecholate Complexes
The stability of metal-catecholate complexes is a measure of the strength of the interaction between a metal ion and the catecholate ligand in solution. This is quantified by the stability constant (or formation constant), where a higher value indicates a more stable complex. The reactivity of these complexes, on the other hand, pertains to the chemical transformations they can undergo, which is often linked to their stability and the redox properties of both the metal center and the ligand.
For catecholate complexes in general, stability is influenced by several factors including the nature of the metal ion (its charge, size, and electron configuration), the specific substituents on the catechol ring, and the solvent system. The three methyl groups on the this compound ligand are expected to influence its electronic properties through their electron-donating inductive effects, which can enhance the basicity of the catecholate oxygens and thus affect the stability of the resulting metal complexes.
Although specific studies on this compound are not readily found, research on structurally related catecholate ligands provides some insight. For instance, studies on other substituted catechols demonstrate how the electronic nature of the substituents modulates the redox potentials of the ligands and, consequently, the stability and reactivity of their metal complexes. Electron-donating groups, like the methyl groups in this compound, generally lower the oxidation potential of the catecholate, which can influence the catalytic activity of the complex in reactions such as oxidation or oxygenation.
Without dedicated experimental studies on this compound, a detailed discussion of its metal complexes' stability and reactivity remains speculative and must be inferred from the broader principles of coordination chemistry and the behavior of similar substituted catecholate systems. Further research is necessary to elucidate the specific properties and potential applications of these particular metal-catecholate complexes.
Advanced Spectroscopic and Structural Characterization of 3,4,5 Trimethylbenzene 1,2 Diol and Its Derivatives
High-Resolution NMR Spectroscopy for Complex Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 3,4,5-trimethylbenzene-1,2-diol and its derivatives. researchgate.net Both ¹H and ¹³C NMR spectra provide critical information for confirming the structure of these compounds. researchgate.netresearchgate.net
In the ¹H NMR spectrum of a related compound, 1,3,5-trimethylbenzene, the aromatic protons appear as a singlet at approximately 6.78 ppm, while the methyl protons resonate at around 2.26 ppm. docbrown.infoquora.com This simplicity is due to the high symmetry of the molecule. docbrown.info For this compound, the introduction of the hydroxyl groups would alter the chemical shifts and coupling patterns of the aromatic proton.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals, especially in more complex derivatives. ipb.pt For instance, HMBC experiments can establish long-range correlations between protons and carbons, helping to piece together the molecular framework. ipb.pt These techniques are crucial for identifying products from reactions involving catechol derivatives. nih.govresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Trimethylbenzene Derivatives
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| 1,3,5-Trimethylbenzene | CDCl₃ | 6.78 (s, 3H, Ar-H), 2.26 (s, 9H, CH₃) docbrown.infoquora.com | 138.2, 127.5, 21.7 rsc.org |
| 1,2,4-Trimethylbenzene (B165218) | CDCl₃ | ~7.0 (m, 3H, Ar-H), ~2.2-2.3 (m, 9H, CH₃) chemicalbook.com | 136.27, 134.90, 127.63, 125.27, 20.48, 15.23 nih.gov |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful tool for monitoring the progress of reactions involving this compound and for identifying the resulting products. nih.govresearchgate.net Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are particularly effective for analyzing complex reaction mixtures, allowing for the separation and identification of multiple products formed over time. nih.govresearchgate.net
For example, studies on the crosslinking chemistry of catechols with amines have shown the formation of over 60 different products within minutes, with molecular weights ranging from 179 to 704 Da. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are essential for determining the elemental composition of unknown products and confirming their identities. researchgate.netrsc.org
The ionization method used in MS, such as electrospray ionization (ESI) or electron ionization (EI), can be chosen to suit the properties of the analytes. rsc.org Monitoring reactions by MS can reveal the dominant reaction pathways, such as Michael additions or Schiff base formations in the case of catechol-amine reactions. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes
While a crystal structure for this compound itself was not found, the structures of numerous catechol-containing compounds and their metal complexes have been determined. jst.go.jpresearchgate.netnih.gov For instance, the crystal structure of catechol O-methyltransferase (COMT) complexed with inhibitors reveals how the catechol ring binds within the active site. jst.go.jpnih.gov
In metal-catecholate complexes, the coordination geometry around the metal center is a key determinant of the material's properties. scienceopen.comnih.gov First-principles studies have shown that the stiffness and strength of these complexes are comparable to covalent bonds and are highly dependent on the coordination state and the type of metal ion involved. scienceopen.comnih.gov For example, the coordination geometry of a tris(catecholato)Fe(III) complex has been elucidated from the crystal structure of piperidinium (B107235) tris(pyrocatecholato)ferrate(III) sesquihydrate. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental technique for identifying functional groups and studying the conformational properties of molecules like this compound. orientjchem.orgnih.gov
The IR spectrum of a catechol derivative will show characteristic absorption bands. The O-H stretching vibrations of the hydroxyl groups typically appear as a broad band in the region of 3300-3600 cm⁻¹. copbela.orglibretexts.org The C-O stretching of the hydroxyl groups is expected around 1250 cm⁻¹. orientjchem.org Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. copbela.orglibretexts.orgdocbrown.info The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹). copbela.orgdocbrown.info
Raman spectroscopy provides complementary information. For instance, in a study of 4-nitropyrocatechol, both IR and Raman spectra were recorded and analyzed with the aid of theoretical calculations to assign the vibrational bands. orientjchem.org For catechol itself, far-IR/THz spectroscopy has been used to investigate the low-frequency modes associated with the intramolecular hydrogen bond. nih.gov
Table 2: Characteristic IR Absorption Frequencies for Catechol Derivatives
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| O-H | Stretching (H-bonded) | 3300-3600 (broad) copbela.orglibretexts.org |
| C-H (aromatic) | Stretching | 3000-3100 copbela.orglibretexts.org |
| C-H (alkyl) | Stretching | 2850-3000 docbrown.info |
| C=C (aromatic) | Stretching | 1450-1600 copbela.orglibretexts.org |
| C-O | Stretching | ~1250 orientjchem.org |
| C-H (aromatic) | Out-of-plane bending | < 900 copbela.orgdocbrown.info |
Electronic Spectroscopy (UV-Vis, CD, MCD) for Electronic Structure and Chiral Analysis
Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) absorption spectroscopy, provide insights into the electronic structure of this compound and its derivatives. The absorption of UV or visible light promotes electrons to higher energy orbitals, and the wavelengths of these absorptions are characteristic of the molecule's conjugated system.
Catechol and its derivatives typically exhibit absorption bands in the UV region. For catechol itself, a characteristic absorption peak is observed around 280 nm, corresponding to π-π* electronic transitions in the phenolic ring. researchgate.netresearchgate.net The formation of colored products during oxidation reactions can be monitored by the appearance of new absorption bands at longer wavelengths (bathochromic shift). researchgate.netuci.educhemrxiv.org For example, the reaction of 4-methylcatechol (B155104) with Fe(III) results in a new peak around 400 nm, indicative of quinone formation. uci.edu
Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) are specialized techniques used for the analysis of chiral molecules. While this compound itself is not chiral, its derivatives or complexes with chiral entities could be studied using these methods to probe their stereochemical features and electronic transitions. columbia.edu
Advanced Analytical Techniques for Reaction Kinetics and Pathway Analysis
Understanding the reaction kinetics and pathways of this compound requires advanced analytical techniques that can monitor the concentrations of reactants, intermediates, and products over time. nih.govresearchgate.net
As mentioned, HPLC-MS is a powerful tool for this purpose, allowing for the quantitative analysis of complex reaction mixtures. nih.govresearchgate.net Spectroscopic methods like UV-Vis can also be used to follow reaction kinetics by monitoring the change in absorbance at a specific wavelength. uci.educhemrxiv.org For instance, the rate of "browning" reactions of catechol can be quantified spectrophotometrically. chemrxiv.org
Studies on the reactions of catechols have revealed complex and rapid chemical transformations. For example, the reaction of 4-methylcatechol with propylamine (B44156) in the presence of an oxidizing agent leads to the formation of over 60 products within five minutes. nih.govresearchgate.net By combining time-dependent data from various analytical techniques, the dominant reaction pathways, such as aryloxyl-phenol coupling and Michael-type additions, can be inferred. nih.govresearchgate.net
Computational Chemistry and Theoretical Studies on 3,4,5 Trimethylbenzene 1,2 Diol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. For 3,4,5-trimethylbenzene-1,2-diol, these calculations provide a detailed picture of its three-dimensional geometry, electron distribution, and stability.
Detailed Research Findings: Methods like Density Functional Theory (DFT), often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable conformation (optimized geometry) by minimizing its energy. scispace.comscirp.org From this optimized structure, key parameters can be extracted.
Geometric Parameters: Calculations yield precise bond lengths (in Ångströms, Å) and bond angles (in degrees, °), defining the spatial arrangement of the atoms. For instance, the C-C bond lengths within the benzene (B151609) ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system. schoolwires.net The geometry of the hydroxyl and methyl groups relative to the ring is also determined.
Electronic Properties: The distribution of electrons is described by properties such as the dipole moment and Mulliken atomic charges. The hydroxyl groups are expected to create a significant dipole moment and concentrate negative charge on the oxygen atoms.
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net For phenolic compounds, the HOMO is typically localized on the benzene ring and the oxygen atoms of the hydroxyl groups. scirp.org
Table 6.1.1: Predicted Energetic and Electronic Properties for this compound (Note: These are representative values based on calculations of similar substituted phenols and are for illustrative purposes.)
| Parameter | Predicted Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -575.123 | Ground state energy of the optimized molecule. |
| HOMO Energy (eV) | -5.45 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | -0.98 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.47 | Indicates chemical reactivity and stability. researchgate.net |
| Dipole Moment (Debye) | 2.5 D | Measures the overall polarity of the molecule. |
Density Functional Theory (DFT) for Predicting Reactivity and Reaction Mechanisms
DFT is a powerful tool for moving beyond static structures to predict how a molecule will behave in a chemical reaction. acs.org For this compound, DFT can elucidate its reactivity, particularly the role of the catechol and trimethyl-substituted ring.
Detailed Research Findings: Substituents on a benzene ring significantly influence its reactivity. researchgate.net The hydroxyl groups (-OH) and methyl groups (-CH₃) are electron-donating, which activates the aromatic ring toward electrophilic substitution. DFT calculations can quantify this effect.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For a catechol derivative, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms, identifying them as sites for electrophilic attack or hydrogen bonding. The regions of positive potential (blue) indicate nucleophilic centers. researchgate.net
Reactivity Descriptors: Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, and the electrophilicity index, provide a quantitative measure of the molecule's stability and reactivity. researchgate.net
Reaction Pathways: DFT can be used to model the entire energy profile of a potential reaction. This involves locating the transition state (the energy maximum along the reaction coordinate) and calculating the activation energy. By comparing the activation energies of different possible reaction pathways, chemists can predict which reaction is more likely to occur and what products will be formed. For example, DFT could be used to model the oxidation of the catechol moiety, a common reaction for this class of compounds.
Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects
While quantum calculations focus on a single molecule, molecular dynamics (MD) simulations model the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with other molecules. nih.gov
Detailed Research Findings: MD simulations for this compound would provide insights into its dynamic behavior and non-covalent interactions.
Simulation Setup: The process involves placing the molecule in a simulation box, typically filled with a chosen solvent (e.g., water, methanol, chloroform). researchgate.net The system's behavior is then simulated for a period (nanoseconds to microseconds) by solving Newton's equations of motion for every atom, governed by a set of parameters known as a force field (e.g., AMBER, GROMOS). nih.gov
Solvent Effects: MD simulations are ideal for studying how solvent molecules arrange themselves around the solute. For this compound in water, simulations would reveal the formation of a hydration shell and the specific hydrogen bonding patterns between the catechol's hydroxyl groups and surrounding water molecules. nih.govresearchgate.net
Intermolecular Interactions: In simulations with multiple solute molecules, MD can model aggregation and self-assembly, predicting how molecules of this compound might interact with each other through hydrogen bonding and π-π stacking of the aromatic rings.
Conformational Dynamics: MD tracks the molecule's conformational changes over time, such as the rotation of the hydroxyl groups. Analysis of the simulation trajectory can provide parameters like the root-mean-square deviation (RMSD) to assess structural stability and the solvent-accessible surface area (SASA) to quantify changes in the molecule's exposure to the solvent. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. aminer.org
Detailed Research Findings: DFT calculations have become a standard tool for predicting various types of spectra, including NMR and IR.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govacs.org The calculated shielding tensors for each nucleus are converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high, with reported errors for ¹H shifts being as low as 0.2-0.4 ppm. nih.gov Comparing the predicted spectrum with an experimental one is a powerful method for structural elucidation.
IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. Each frequency corresponds to a specific molecular motion (e.g., O-H stretching, C-H bending, ring deformation). By visualizing these vibrational modes and their calculated intensities, a theoretical IR spectrum can be generated. This is invaluable for assigning the peaks in an experimental IR spectrum.
Table 6.4.1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Note: Data is hypothetical, illustrating the validation process.)
| Parameter | Nucleus/Group | Calculated Value | Experimental Value | Correlation (R²) |
|---|---|---|---|---|
| Chemical Shift (ppm) | ¹³C (Aromatic C-OH) | 144.5 | 143.8 | 0.995 |
| Chemical Shift (ppm) | ¹H (Aromatic) | 6.75 | 6.71 | |
| Vibrational Frequency (cm⁻¹) | O-H Stretch | 3450 | 3435 | 0.998 |
| Vibrational Frequency (cm⁻¹) | C-H Stretch (Methyl) | 2980 | 2972 |
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling
QSRR and QSPR models are statistical tools that correlate a molecule's structural features (descriptors) with its reactivity or physical properties. mdpi.com This allows for the prediction of properties for new or unsynthesized compounds. nih.gov
Detailed Research Findings: For a class of compounds like substituted phenols, QSPR models can be developed to predict properties such as antioxidant activity, boiling point, or solubility. tandfonline.commdpi.com
Descriptor Generation: The first step is to describe the structure of this compound numerically. This is done by calculating various molecular descriptors, which can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO energy, atomic charges). nih.gov
Model Building: A training set of related phenolic compounds with known experimental property values is assembled. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that links the descriptors to the property of interest. nih.gov
Validation and Prediction: The model's predictive power is tested using an external set of compounds (the test set) not used in model creation. tandfonline.com A statistically robust and validated QSPR model can then be used to predict the properties of this compound and other similar, novel compounds, accelerating the design of molecules with desired characteristics without the need for immediate synthesis and testing. mdpi.com
Applications of 3,4,5 Trimethylbenzene 1,2 Diol in Chemical Sciences
Role in Advanced Organic Synthesis as a Building Block or Intermediate
In the realm of advanced organic synthesis, 3,4,5-trimethylbenzene-1,2-diol serves as a valuable building block and intermediate for the construction of more complex molecules. The diol functionality allows for a range of chemical transformations, making it a versatile starting material.
The hydroxyl groups of this compound can undergo various reactions, including etherification, esterification, and condensation reactions. These transformations are fundamental in the synthesis of a diverse array of organic compounds. For instance, the reaction of catechols with other reagents can lead to the formation of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.
A notable application is its use in the synthesis of ditopic redox-active Schiff base ligands. For example, 2,5-diformylbenzene-1,4-diol, a related diol, is a key starting material for preparing such ligands. researchgate.net This highlights the potential of substituted benzene (B151609) diols as foundational structures in ligand design. The general synthetic approach often involves the functionalization of the aromatic ring followed by modifications of the hydroxyl groups, underscoring the importance of the initial diol structure.
The reactivity of the benzene ring itself, influenced by the electron-donating hydroxyl and methyl groups, also plays a crucial role. These substituents activate the ring towards electrophilic substitution reactions, allowing for the introduction of further functional groups and the elaboration of the molecular framework.
Catalytic Applications (e.g., Organocatalysis, Metal-Catalyzed Reactions)
The diol moiety in this compound makes it a candidate for applications in catalysis, particularly in reactions where the coordination to a metal center or the formation of hydrogen bonds is key.
Chiral diols are extensively used in organocatalysis to induce enantioselectivity. nih.gov The hydroxyl groups can coordinate with Lewis acidic sites of reagents or substrates, creating a chiral environment for chemical transformations. nih.gov While specific studies on the catalytic use of this compound are not extensively documented in the provided results, the broader class of chiral diol-based scaffolds, such as BINOLs and VANOLs, demonstrates the potential of such structures in catalysis. nih.gov These catalysts are effective in a variety of reactions, including allylations and conjugate additions. nih.gov
In the context of metal-catalyzed reactions, diols can act as ligands for metal centers. abcr.com For example, the oxidation of catechols like 3,5-di-tert-butyl-catechol is a model reaction often studied with metal complexes as catalysts. cnr.it The ability of the diol to bind to a metal can influence the catalyst's activity and selectivity. Bismuth(III) compounds, for instance, have been shown to be effective catalysts for the intermolecular cyclization of phenols with allylic alcohols, a reaction type where a diol could potentially serve as a substrate or ligand. researchgate.net
Development of New Reagents and Methodologies Utilizing this compound
The unique structural features of this compound lend themselves to the development of new reagents and synthetic methodologies. Its potential to act as a bidentate ligand or to be transformed into other functional molecules is a key area of exploration.
The development of novel chiral diols is an active area of research. For example, new ferrocenyl-diols and HAROLs (2-(2-hydroxyaryl)alcohols) have been synthesized and utilized in asymmetric reactions like the hetero-Diels–Alder and Morita–Baylis–Hillman reactions, respectively. semanticscholar.org This illustrates the ongoing effort to create new diol-based reagents with unique catalytic properties.
Furthermore, the synthesis of ditopic hydroquinone-based ligands from starting materials like 2,5-diformylbenzene-1,4-diol showcases a methodology where a simple diol is transformed into a complex ligand capable of forming dinuclear metal complexes. researchgate.net This approach highlights how a foundational diol structure can be elaborated to create sophisticated molecules with specific functions.
Precursor for Advanced Materials and Polymers
The rigid structure of the benzene ring combined with the reactive hydroxyl groups makes this compound a potential precursor for the synthesis of advanced materials and polymers.
Diols are fundamental monomers in the synthesis of polyesters. While the search results specifically mention polymers derived from 5-hydroxymethylfurfural (B1680220) (HMF) and its derivatives like 2,5-furandicarboxylic acid (FDCA), the principles of polyester (B1180765) synthesis are broadly applicable. ulaval.ca The polycondensation of a diol with a dicarboxylic acid or its derivative is a standard method for producing polyesters. The properties of the resulting polymer, such as thermal stability and mechanical strength, are directly influenced by the structure of the diol monomer. ulaval.ca
The synthesis of poly(p-phenylene) (PPP) from microbial cis-3,5-cyclohexadiene-1,2-diol demonstrates another route where a diol precursor is used to create a high-performance polymer. researchgate.net This process involves the polymerization of the diol derivative followed by aromatization to yield the final conjugated polymer. researchgate.net This suggests that appropriately functionalized benzene diols could serve as monomers for various types of polymers with interesting electronic and optical properties.
Interactions with Biological Systems: Mechanistic Insights at the Molecular Level
Enzymatic Biotransformations and Metabolism Pathways of 3,4,5-Trimethylbenzene-1,2-diol
The biotransformation of this compound is expected to follow established metabolic pathways for catechols and their precursors, trimethylbenzenes. The initial formation of this diol likely arises from the metabolism of 1,2,3-trimethylbenzene (B126466).
The metabolism of trimethylbenzene isomers is primarily initiated by cytochrome P450 (CYP450) enzymes, which are a superfamily of monooxygenases. These enzymes catalyze the oxidation of the aromatic ring or the methyl groups. The formation of a catechol, such as this compound, would proceed through the aromatic hydroxylation of 1,2,3-trimethylbenzene to form trimethylphenols, followed by a second hydroxylation event.
Once formed, this compound is a substrate for further enzymatic reactions, principally O-methylation and conjugation.
Phase I Metabolism:
Aromatic Hydroxylation: The precursor, 1,2,3-trimethylbenzene, undergoes hydroxylation by CYP450 enzymes to form various isomeric trimethylphenols. Further hydroxylation of a trimethylphenol intermediate at an adjacent position would yield this compound.
Phase II Metabolism:
O-methylation: As a catechol, this compound is a prime substrate for Catechol-O-methyltransferase (COMT). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring. This results in the formation of two possible isomeric methoxy-trimethylphenols: 4-methoxy-3,5,6-trimethylphenol and 3-methoxy-4,5,6-trimethylphenol.
Glucuronidation and Sulfation: The hydroxyl groups of the catechol are also susceptible to conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), and with sulfate (B86663), catalyzed by sulfotransferases (SULTs). These reactions increase the water solubility of the compound, facilitating its excretion.
Glutathione (B108866) Conjugation: The catechol moiety can be oxidized to a reactive ortho-quinone intermediate. This electrophilic species can then react with the nucleophilic thiol group of glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). This leads to the formation of glutathione conjugates, which can be further metabolized to mercapturic acids before excretion.
Substrate Specificity:
The specificity of enzymes for this compound is dictated by its chemical structure.
Catechol-O-methyltransferase (COMT): COMT exhibits broad substrate specificity for a wide range of endogenous and xenobiotic catechols. The presence of the catechol functional group in this compound makes it a clear substrate for COMT. The substitution pattern on the aromatic ring can influence the rate and regioselectivity of methylation (i.e., which hydroxyl group is methylated).
UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These enzymes also have broad substrate specificities and are known to conjugate a vast array of phenolic compounds. The hydroxyl groups of the catechol provide sites for glucuronidation and sulfation.
Enzyme Inhibition Mechanisms:
While not extensively studied for this specific compound, substituted catechols are known to act as inhibitors of certain enzymes.
Inhibition of COMT: Some substituted catechols can act as competitive inhibitors of COMT. They bind to the active site of the enzyme but are poor substrates for methylation, thus blocking the access of endogenous substrates like catecholamine neurotransmitters. The inhibitory potential of this compound would depend on its binding affinity for the COMT active site.
O-methylated metabolites: 4-methoxy-3,5,6-trimethylphenol and 3-methoxy-4,5,6-trimethylphenol.
Glucuronide conjugates: Glucuronic acid attached to one or both of the hydroxyl groups.
Sulfate conjugates: A sulfate group attached to one or both of the hydroxyl groups.
Glutathione-derived conjugates: Metabolites resulting from the reaction of the corresponding ortho-quinone with glutathione, leading to the formation of mercapturic acids.
Studies on the urinary metabolites of rats exposed to 1,2,3-trimethylbenzene have identified various dimethylbenzoic acids, indicating that oxidation of the methyl groups is a significant metabolic pathway for the parent compound. It is plausible that similar oxidative pathways could occur for this compound, leading to the formation of hydroxylated dimethylbenzoic acids.
Table of Predicted Enzymatic Metabolites of this compound
| Metabolite Class | Predicted Specific Metabolites | Enzymatic Pathway |
| O-Methylated | 4-methoxy-3,5,6-trimethylphenol | Catechol-O-methyltransferase (COMT) |
| 3-methoxy-4,5,6-trimethylphenol | ||
| Glucuronide Conjugates | 3,4,5-trimethylbenzene-1-O-glucuronide | UDP-glucuronosyltransferases (UGTs) |
| 3,4,5-trimethylbenzene-2-O-glucuronide | ||
| 3,4,5-trimethylbenzene-1,2-di-O-glucuronide | ||
| Sulfate Conjugates | 3,4,5-trimethylbenzene-1-O-sulfate | Sulfotransferases (SULTs) |
| 3,4,5-trimethylbenzene-2-O-sulfate | ||
| Glutathione-Derived | Glutathione conjugates of the corresponding ortho-quinone | Glutathione S-transferases (GSTs) |
| Mercapturic acid derivatives | Further metabolism of glutathione conjugates |
Molecular Basis of Biological Activities (e.g., Antioxidant Mechanisms in Biological Contexts)
The catechol moiety is a well-established pharmacophore responsible for antioxidant activity. The two adjacent hydroxyl groups on the aromatic ring can readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions.
The antioxidant mechanism of this compound in a biological context is likely to involve:
Direct Radical Scavenging: The compound can directly react with and quench various reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the hydroxyl radical (•OH), superoxide (B77818) anion (O₂⁻•), and peroxyl radicals (ROO•). This process involves the transfer of a hydrogen atom from one of the phenolic hydroxyl groups to the radical, resulting in the formation of a more stable phenoxyl radical.
Formation of a Stable Semiquinone Radical: Upon donating a hydrogen atom, the catechol forms a semiquinone radical. This radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring and the presence of the adjacent hydroxyl group.
Oxidation to an Ortho-quinone: The semiquinone radical can be further oxidized to a stable ortho-quinone. This two-step oxidation process allows the catechol to effectively scavenge two radical species.
Chelation of Metal Ions: The catechol structure can chelate transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺). By binding to these metals, it can prevent them from participating in Fenton and Haber-Weiss reactions, which are significant sources of highly reactive hydroxyl radicals in biological systems.
The presence of the three methyl groups on the benzene (B151609) ring can influence the antioxidant activity. Electron-donating groups like methyl groups can increase the electron density on the aromatic ring, which may enhance the hydrogen-donating ability of the hydroxyl groups and stabilize the resulting phenoxyl radical.
Receptor Binding and Molecular Docking Studies (Purely Chemical Interaction, Non-Therapeutic)
While specific receptor binding assays for this compound are not documented in the available literature, insights can be gained from molecular docking studies of other substituted catechols with various biological targets.
Molecular Docking with Catechol-O-methyltransferase (COMT):
Molecular docking simulations are a computational tool used to predict the binding orientation and affinity of a ligand to a protein target. Studies on the docking of various catechol-based inhibitors with COMT have revealed key interactions within the active site. It is highly probable that this compound would bind to the active site of COMT in a similar manner to other catechol substrates.
The binding would likely involve:
Coordination with Mg²⁺: The two hydroxyl groups of the catechol moiety would coordinate with the magnesium ion present in the active site of COMT. This interaction is crucial for the proper orientation of the substrate for methylation.
Hydrogen Bonding: The hydroxyl groups would also form hydrogen bonds with amino acid residues in the active site, such as lysine (B10760008) and aspartic acid, further stabilizing the enzyme-substrate complex.
Hydrophobic Interactions: The trimethyl-substituted benzene ring would likely engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket.
The specific positioning and affinity of this compound within the COMT active site would be influenced by the steric bulk and electronic properties of the three methyl groups.
Future Perspectives and Research Gaps in 3,4,5 Trimethylbenzene 1,2 Diol Research
Emerging Synthetic Paradigms and Scalable Production
Currently, detailed synthetic routes for 3,4,5-trimethylbenzene-1,2-diol are not widely published. Commercial suppliers list the compound, indicating that methods for its synthesis exist, though they are likely proprietary. sigmaaldrich.comnih.govsigmaaldrich.com Future research should focus on developing and optimizing scalable and efficient synthetic methodologies.
One potential route could involve the direct oxidation of 1,2,3-trimethylbenzene (B126466) (hemimellitene). However, controlling the regioselectivity to obtain the desired 1,2-diol isomer over other oxidation products presents a significant challenge. Another approach could be a multi-step synthesis starting from a more readily available precursor. For instance, a plausible pathway could begin with 3,4,5-trimethylphenol (B1220615), which would then undergo regioselective hydroxylation. Alternatively, a route starting from mesitylene (B46885) (1,3,5-trimethylbenzene) could be envisioned, involving nitration, reduction to an aniline, and subsequent diazotization and hydrolysis, although this would require careful control of reaction conditions to achieve the desired substitution pattern. google.com
The development of biocatalytic methods, which have been successfully employed for the production of other substituted catechols like 3-nitrocatechol and 3-methylcatechol, could offer a green and highly selective alternative for the synthesis of this compound. massbank.eu
Table 1: Potential Synthetic Strategies for this compound
| Starting Material | Proposed Reaction Sequence | Key Challenges |
| 1,2,3-Trimethylbenzene | Direct oxidation | Regioselectivity, over-oxidation |
| 3,4,5-Trimethylphenol | Regioselective hydroxylation | Catalyst development, separation of isomers |
| Mesitylene | Nitration, reduction, diazotization, hydrolysis | Multi-step, control of regiochemistry |
| Substituted Phenols | Formylation followed by Dakin oxidation | Overall yield, scalability |
Exploration of Novel Reactivity and Unconventional Transformations
The reactivity of this compound is largely unexplored. Based on the chemistry of other catechols, it is expected to undergo oxidation to form the corresponding 3,4,5-trimethyl-o-benzoquinone. The three methyl groups on the aromatic ring are likely to influence the redox potential and stability of this quinone. The electron-donating nature of the methyl groups would be expected to lower the oxidation potential compared to unsubstituted catechol.
Furthermore, the vicinal diol functionality makes this compound a prime candidate for use as a ligand in coordination chemistry. It can chelate to a variety of metal centers, forming stable complexes. The steric hindrance provided by the methyl groups could lead to complexes with unique geometries and catalytic activities. Research into the coordination chemistry of this ligand could open up new avenues in catalysis and materials science.
Unconventional transformations could also be explored, such as its use in polymerization reactions to create novel polymers with tailored properties. The incorporation of this sterically hindered catechol unit could enhance thermal stability or solubility in organic solvents.
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
A thorough characterization of this compound is a prerequisite for any further research. While basic properties such as its melting point (90-91 °C) are known, a comprehensive spectroscopic analysis is lacking. sigmaaldrich.com Advanced techniques such as 2D NMR spectroscopy would be invaluable for unambiguously assigning the proton and carbon signals.
For monitoring its reactions in real-time, in-situ techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy could be employed. These methods would allow for the tracking of reactant consumption and product formation, providing crucial kinetic and mechanistic data, for instance, in the oxidation to the corresponding quinone. Mass spectrometry techniques are also crucial for identifying and characterizing reaction products and intermediates. wikipedia.orgchemicalbook.com
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for understanding the electronic structure and reactivity of catechol derivatives. researchgate.netcuny.edu Similar computational studies on this compound would provide valuable insights into its molecular properties.
DFT calculations could be used to:
Predict its NMR and vibrational spectra to aid in experimental characterization.
Determine its redox potential and compare it with other substituted catechols.
Model the structures and energies of its metal complexes.
Investigate the mechanisms of its potential reactions, such as oxidation and polymerization.
By combining computational predictions with experimental results, a much deeper and more comprehensive understanding of the chemistry of this compound can be achieved.
Potential for New Applications in Niche Chemical Fields
The unique substitution pattern of this compound suggests several potential applications in niche chemical fields. Its sterically hindered nature could make it a useful building block in the synthesis of specialized polymers and materials with enhanced stability.
In the field of materials science, its corresponding o-quinone could be investigated as a component in redox-flow batteries or as a cross-linking agent. As a ligand, its metal complexes could be explored as catalysts for specific organic transformations or as models for the active sites of metalloenzymes. epa.gov Furthermore, given that some substituted catechols exhibit biological activity, this compound could be screened for potential pharmaceutical or agrochemical applications.
Table 2: Basic Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 3938-10-1 | sigmaaldrich.comnih.gov |
| Molecular Formula | C₉H₁₂O₂ | nih.gov |
| Molecular Weight | 152.19 g/mol | sigmaaldrich.com |
| Melting Point | 90-91 °C | sigmaaldrich.com |
Q & A
Q. What are the recommended methods for isolating and identifying 3,4,5-trimethylbenzene-1,2-diol from natural sources?
Isolation involves sequential chromatographic techniques:
- Extraction : Use organic solvents (e.g., ethyl acetate) to extract metabolites from fungal cultures (e.g., Penicillium citrinum SCSIO41305).
- Purification : Combine thin-layer chromatography (TLC), silica gel column chromatography, and medium-pressure liquid chromatography (MPLC) for preliminary separation. Final purification employs reversed-phase HPLC with gradients optimized for polar aromatic diols .
- Structural Elucidation : Nuclear magnetic resonance (NMR) (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS) are critical. Compare spectral data with literature to confirm the 1,2-diol substitution pattern and methyl group positions .
Q. How can periodic acid cleavage be applied to confirm the 1,2-diol configuration in this compound?
Periodic acid (HIO₄) selectively cleaves vicinal diols (1,2-diols) via oxidation, forming carbonyl groups.
- Procedure : Dissolve the compound in aqueous HIO₄ and monitor reaction progress by TLC or HPLC. The cleavage products (e.g., ketones or aldehydes) can be analyzed by GC-MS or NMR to verify the 1,2-diol structure .
- Control : Use non-vicinal diols (e.g., 1,3-diols) as negative controls to confirm specificity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H NMR identifies methyl protons (δ 2.0–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR distinguishes hydroxylated carbons (δ 140–160 ppm) and methyl carbons (δ 15–25 ppm).
- MS : High-resolution MS (HRMS) confirms the molecular formula (C₉H₁₂O₂) and fragmentation patterns.
- IR : Hydroxyl stretches (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) provide supplementary evidence .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
Regioselective synthesis requires precise control of methyl and hydroxyl group positioning:
- Catalytic Strategies : Use BF₃·Et₂O to direct electrophilic substitution or stabilize intermediates during diol formation. Adjust BF₃ loading to favor desired regioisomers .
- Protecting Groups : Temporarily protect hydroxyl groups with silyl ethers (e.g., TBS) to direct methyl group installation via Friedel-Crafts alkylation .
Q. What metabolic pathways degrade this compound in microbial systems?
Bacterial strains (e.g., Pseudomonas putida) metabolize aromatic diols via oxidative pathways:
- Initial Oxidation : Dioxygenases (e.g., toluate dioxygenase) convert the compound to cis-diol intermediates.
- Dehydrogenation : NAD⁺-dependent dehydrogenases (e.g., xylL gene products) further oxidize intermediates to carboxylic acids for entry into the TCA cycle .
- Experimental Validation : Use ¹³C-labeled substrates and track metabolite flux via LC-MS or radioisotope tracing .
Q. How does the 1,2-diol backbone influence chemical stability and reactivity in derivatization reactions?
- Dephosphorylation Risk : The 1,2-diol structure can form cyclic phosphate intermediates under acidic conditions, leading to undesired side reactions. Use 1,3-diol backbones (e.g., serinol) for oligonucleotide modifications to avoid this issue .
- Stabilization Strategies : Conformationally constrain the diol (e.g., via cyclization) or employ steric hindrance (e.g., bulky protecting groups) to enhance metabolic stability .
Q. What computational methods are suitable for modeling the supramolecular interactions of this compound?
- Molecular Dynamics (MD) : Simulate hydrogen-bonding networks in liquid or crystalline states. Compare results with experimental small-angle X-ray scattering (SAXS) data to validate models .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in oxidation or electrophilic substitution reactions .
Data Contradictions and Resolution
Q. Discrepancies in reported NMR chemical shifts for methyl-substituted diols: How to resolve them?
- Source Variability : Differences in solvent (DMSO vs. CDCl₃), concentration, or temperature can shift peaks. Standardize conditions and cross-reference with databases (e.g., PubChem).
- Stereochemical Effects : Methyl group orientation (ortho vs. para) alters ring current effects. Use 2D-NMR (NOESY) to assign spatial arrangements unambiguously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
